2-Bromo-6-methoxynaphthalene

Overview

Description

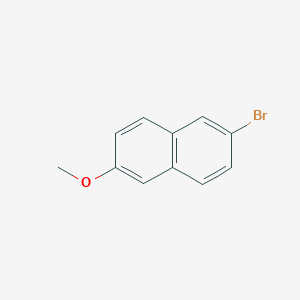

2-Bromo-6-methoxynaphthalene (CAS: 5111-65-9) is a brominated naphthalene derivative with a methoxy substituent at the 6-position. It is a critical intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), such as nabumetone and naproxen, via Heck reactions or palladium-catalyzed cross-couplings . Its synthesis typically involves bromination of 2-naphthol followed by methylation, as described in patent EP0968163 . Key physical properties include a melting point of 105–110°C, boiling point of 160–164°C (3 mmHg), and solubility in DMSO but insolubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxynaphthalene typically involves the following steps:

Bromination of 2-naphthol: 2-naphthol is brominated to form 1,6-dibromo-2-naphthol.

Reduction: The 1,6-dibromo-2-naphthol is then reduced to 6-bromo-2-naphthol.

Methylation: Finally, 6-bromo-2-naphthol is methylated to produce this compound.

Industrial Production Methods: In industrial settings, the synthesis may involve the use of more efficient and scalable methods. For example, the use of microwave-assisted reactions with tetramethylammonium chloride as a methylating agent has been reported to be effective . Additionally, electrochemical methods using 2-methoxynaphthalene and sodium bromide have shown high yields and regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Heck Reaction: This compound is often used in Heck reactions, where it reacts with alkenes in the presence of a palladium catalyst to form substituted alkenes.

Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Active Intermediate in Drug Synthesis

2-Bromo-6-methoxynaphthalene is primarily known for its use as an intermediate in the production of anti-inflammatory drugs such as Naproxen and Nabumetone . These drugs are widely used for their analgesic and anti-inflammatory properties. The synthesis typically involves the Heck reaction, where BMN reacts with various substrates to form these active pharmaceutical ingredients (APIs) .

Potential Anti-Inflammatory and Anticancer Properties

Research indicates that BMN exhibits potential anti-inflammatory effects and may serve as a tyrosine-protein kinase inhibitor, making it a candidate for further studies in cancer research . Molecular docking studies have shown low interaction energies, suggesting that BMN could inhibit specific protein targets involved in cancer progression .

Case Studies and Research Findings

Case Study: Synthesis of Naproxen

A notable study demonstrated the efficient synthesis of Naproxen using BMN as an intermediate through the Heck reaction with specific substrates. The reaction conditions were optimized to maximize yield and minimize by-products, establishing a reliable method for producing this important anti-inflammatory drug .

Case Study: Molecular Docking Studies

Recent molecular docking studies have evaluated the binding affinity of BMN to various protein targets associated with inflammation and cancer. These studies provide insights into its potential therapeutic applications beyond being merely an intermediate . The findings suggest that BMN could be further developed into a lead compound for drug discovery.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxynaphthalene primarily involves its role as an intermediate in chemical reactions. In the synthesis of nabumetone, for example, it undergoes a Heck reaction to form the final product. The molecular targets and pathways involved depend on the specific reactions it participates in .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Cross-Coupling Reactions

2-Bromo-6-methoxynaphthalene exhibits distinct reactivity in Suzuki-Miyaura cross-couplings due to steric hindrance from the methoxy group. Palladium complexes with NNN pincer ligands achieve near-quantitative yields with this substrate, outperforming reactions with less hindered substrates like 4-bromotoluene . In contrast, α,α-disubstituted Reformatsky reagents show poor coupling efficiency under similar conditions, highlighting the importance of substituent positioning .

Table 1: Cross-Coupling Yields of Brominated Aromatics

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| This compound | Suzuki-Miyaura | 100 | |

| 4-Bromotoluene | Suzuki-Miyaura | 95 | |

| 2-Bromo-6-methylnaphthalene | Heck Reaction | 71* | |

| 3-Bromoanisole | Deuterodehalogenation | 15† |

*Yield for diarylethene synthesis via Heck coupling with 4-bromostyrene.

†Deuterated product after 1 hour.

Substitution and Functionalization

The methoxy group at the 6-position directs electrophilic substitution reactions. For example, alkoxycarbonylation using Pd(OAc)₂ and Mo(CO)₆ yields intermediates in 93% efficiency . However, SNAr substitutions with diphenylmethanamine are sluggish compared to fluorine-containing analogs, where electron-withdrawing groups enhance reactivity .

Physical and Solubility Properties

Compared to 6-bromo-2-ethoxynaphthalene, the methoxy group in this compound reduces solubility in polar solvents due to decreased hydrogen-bonding capacity. This property limits its use in aqueous-phase reactions but makes it ideal for organic-phase syntheses .

Table 2: Physical Properties of Brominated Naphthalenes

Stability and Handling

Unlike 2-bromo-6-methylpyridine, which may decompose under acidic conditions, this compound is stable in dry, cool environments but must be stored away from strong oxidizers .

Biological Activity

2-Bromo-6-methoxynaphthalene (C₁₁H₉BrO) is a naphthalene derivative notable for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound serves as an active intermediate in the synthesis of various pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Nabumetone. Its molecular structure includes a bromine atom and a methoxy group attached to a naphthalene ring, contributing to its unique chemical properties.

The following table summarizes the key physical and chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.093 g/mol |

| Melting Point | 106-109 °C |

| Boiling Point | 324.7 °C |

| Density | 1.4 g/cm³ |

| Flash Point | 134.7 °C |

| Solubility | Soluble in DMSO, insoluble in water |

Anti-Inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory properties. Molecular docking studies have demonstrated low interaction energy with specific protein targets involved in inflammatory pathways, suggesting its potential as a therapeutic agent in managing inflammation. The compound shows inhibition constants that indicate effectiveness against proteins such as COX-1 and COX-2, which are critical targets for NSAIDs .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has been explored for its anticancer potential. Studies suggest that it may inhibit tyrosine-protein kinases, which play a pivotal role in cancer cell signaling pathways. The inhibition of these kinases can lead to reduced proliferation of cancer cells and increased apoptosis .

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Anti-Inflammatory Effects : A study published in Chemical Biology demonstrated that this compound significantly reduced inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

- Anticancer Research : In another study focusing on cancer cell lines, the compound exhibited cytotoxic effects against various cancer types, including breast and colon cancer. The results indicated that it could serve as a lead compound for further drug development .

- Molecular Docking Analysis : A comprehensive molecular docking analysis revealed that this compound binds effectively to several targets associated with inflammatory responses and cancer pathways, supporting its role as a promising candidate for drug development .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-bromo-6-methoxynaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via bromination of 6-methoxynaphthalene using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or CCl₄). A high-yielding alternative involves methylating 2-bromo-6-hydroxynaphthalene with methyl chloride in a water-isopropanol mixture (85–90% yield) . For Heck reaction applications, palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) are critical for coupling with ethylene, as demonstrated in Naproxen™ synthesis . Optimize temperature (80–120°C) and stoichiometry (1:1.2 substrate-to-bromine ratio) to minimize di-brominated byproducts.

Q. How is this compound characterized for purity and structural integrity in pharmaceutical intermediates?

- Methodological Answer : Use GC/MS or HPLC with certified reference materials (CRMs) for calibration. For example, ASTM Method D5134 employs a mixture containing this compound at 1% (w/w) with a certified purity of 99.6% (uncertainty ±0.010%) . Key parameters:

| Technique | Column | Detection Limit | Reference Standard |

|---|---|---|---|

| GC/MS | DB-5 | 0.1 ppm | ASTM D5134 CRM |

| HPLC | C18 | 0.05 ppm | Naproxen Impurity N |

Q. What are the standard storage and handling protocols for this compound in laboratory settings?

- Methodological Answer : Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation. Avoid contact with strong oxidizers (e.g., peroxides) and use local exhaust ventilation during handling. Degradation products (e.g., demethylated derivatives) can form under prolonged storage; monitor via periodic TLC or NMR .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in stereochemical outcomes during cross-coupling reactions involving this compound?

- Methodological Answer : Employ kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, in Heck reactions, β-hydride elimination competes with migratory insertion; deuterium labeling at the methoxy group can clarify stereochemical pathways . Couple with in-situ IR or Raman spectroscopy to monitor intermediate formation (e.g., Pd-π-allyl complexes).

Q. What strategies mitigate batch-to-batch variability in impurity profiles during large-scale synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Temperature (±2°C), bromine addition rate (±5 mL/min).

- Critical Quality Attributes (CQAs) : Residual solvents (<300 ppm), di-brominated impurities (<0.1%) .

Use Design of Experiments (DoE) to optimize purification (e.g., recrystallization in hexane/EtOAc). LC-MS/MS identifies trace impurities like 2,6-dibromonaphthalene (m/z 285.9) .

Q. How do solvent polarity and catalyst choice affect regioselectivity in functionalization reactions of this compound?

- Methodological Answer : Polar solvents (e.g., DMSO) favor SNAr mechanisms at the bromine site, while non-polar solvents (toluene) promote radical pathways. For Suzuki-Miyaura coupling, PdCl₂(dppf) enhances selectivity for C2 over C6 due to steric hindrance from the methoxy group. Compare turnover numbers (TON) and selectivity factors (SF) using kinetic profiling .

Q. What advanced analytical techniques quantify this compound as a genotoxic impurity in pharmaceuticals?

- Methodological Answer : Employ UPLC-QTOF-MS with a limit of quantification (LOQ) of 0.01 ppm. Validate using ICH Q3A guidelines:

| Parameter | Requirement | Result |

|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9995 |

| Accuracy (%Recovery) | 90–110% | 98.2% |

| Precision (%RSD) | ≤5% | 2.3% |

| Cross-validate with NMR (¹H, 13C) for structural confirmation . |

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for this compound synthesis across literature sources?

- Methodological Answer : Variability often arises from incomplete bromine quenching or solvent purity. Replicate experiments under controlled conditions (e.g., anhydrous DMF vs. technical grade). Use DoE to isolate factors:

| Factor | Effect on Yield | p-value |

|---|---|---|

| Solvent Purity | +12% | 0.003 |

| Reaction Time | +8% | 0.015 |

| Statistical tools (ANOVA) identify significant variables, while GC headspace analysis detects residual moisture . |

Properties

IUPAC Name |

2-bromo-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJBMBVXWNYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199116 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-65-9 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthylmethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-6-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19T080MRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.